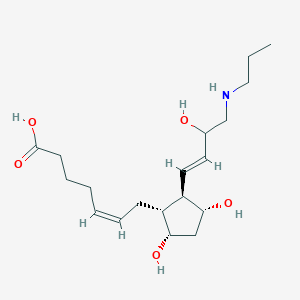

17-Azaprostaglandin F2alpha

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143134-34-3 |

|---|---|

Molecular Formula |

C19H33NO5 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-(propylamino)but-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C19H33NO5/c1-2-11-20-13-14(21)9-10-16-15(17(22)12-18(16)23)7-5-3-4-6-8-19(24)25/h3,5,9-10,14-18,20-23H,2,4,6-8,11-13H2,1H3,(H,24,25)/b5-3-,10-9+/t14?,15-,16-,17+,18-/m1/s1 |

InChI Key |

KHAPDNUQIFDOQN-UMMKWSAASA-N |

SMILES |

CCCNCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Isomeric SMILES |

CCCNCC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCNCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Synonyms |

17-aza-PGF2alpha 17-azaprostaglandin F2alpha |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 17 Azaprostaglandin F2alpha and Analogs

General Synthetic Strategies for Prostanoid Analogs

The synthesis of complex molecules such as prostanoid analogs relies on foundational strategies that can be adapted to create a wide variety of derivatives. These methods are designed to build the characteristic cyclopentane (B165970) core and install the two aliphatic side chains with precise stereochemical control.

Corey Synthesis Applications in Azaprostaglandin Derivatization

The Corey synthesis, a landmark achievement in organic chemistry, provides a robust and stereospecific pathway to prostaglandins (B1171923) F2α and E2. acs.org The strategy employs a bicycloheptane (B81988) intermediate, often referred to as the Corey lactone, to establish the correct relative stereochemistry of the substituents on the cyclopentane ring. acs.org The synthesis involves a sequence of key reactions including a Diels-Alder reaction to form the bicyclic core, a Baeyer-Villiger oxidation to form the lactone, and subsequent elaboration of the upper and lower side chains using techniques like the Horner-Wadsworth-Emmons reaction and Wittig olefination. tmc.edu

This foundational pathway has been successfully adapted for the preparation of complex prostaglandin (B15479496) analogs. For instance, the Corey synthesis has been utilized to prepare azide-substituted 17-phenyl-18,19,20-trinorprostaglandin F2α derivatives, demonstrating its versatility in creating modified prostanoids for specialized applications such as photoaffinity probes. acs.org In this approach, the core structure derived from the Corey lactone is modified with an omega-chain containing a phenyl group, which is later functionalized with an azide (B81097) substituent. acs.org

Key Stages of the Classic Corey Synthesis for PGF2α

| Step | Reaction Type | Purpose | Reagents Example |

|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | Forms the bicyclo[2.2.1]heptene core. | Thallium cyclopentadienide, Chloroacrylonitrile |

| 2 | Baeyer-Villiger Oxidation | Inserts an oxygen atom to form the Corey lactone. | m-Chloroperoxybenzoic acid (mCPBA) |

| 3 | Iodolactonization | Introduces iodine and forms a lactone to set stereocenters. | Potassium triiodide (KI₃) |

| 4 | Reduction/Protection | Reduces the lactone and protects hydroxyl groups. | Diisobutylaluminium hydride (DIBAL-H), Protecting groups (e.g., THP) |

| 5 | Oxidation | Oxidizes a hydroxyl group to an aldehyde (Corey aldehyde). | Collins reagent (CrO₃·2Pyr) |

| 6 | Horner-Wadsworth-Emmons | Forms the omega (lower) side chain with E-alkene geometry. | Sodium salt of dimethyl (2-oxoheptyl)phosphonate |

| 7 | Reduction | Stereoselectively reduces the C-15 ketone. | Zinc borohydride (B1222165) (Zn(BH₄)₂) |

| 8 | Wittig Reaction | Forms the alpha (upper) side chain with Z-alkene geometry. | Dimsyl sodium and (4-carboxybutyl)triphenylphosphonium bromide |

Stereoselective Synthetic Approaches: Sharpless Asymmetric Dihydroxylation and Related Methods

Achieving the correct stereochemistry is paramount in prostaglandin synthesis. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of chiral vicinal diols from alkenes. nih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the double bond. creative-diagnostics.com The choice of ligand, either a dihydroquinidine (B8771983) (DHQD) derivative or a dihydroquinine (DHQ) derivative, determines which enantiomer of the diol is produced. creative-diagnostics.com

These reagents are commercially available as pre-packaged mixtures known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), which also include the osmium catalyst and a stoichiometric reoxidant like potassium ferricyanide. creative-diagnostics.com This methodology is highly valued in the synthesis of natural products for its ability to install two adjacent stereocenters with high enantioselectivity, a common structural motif in prostanoid side chains. nih.govbohrium.com The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, followed by hydrolysis to release the diol. creative-diagnostics.com

Specific Routes to 17-Azaprostaglandin F2alpha Core Structure

Specific, published synthetic routes for the direct creation of the this compound core structure, where a nitrogen atom replaces the carbon at the 17th position of the omega-chain, are not prominently detailed in the reviewed literature. The synthesis of aza-analogs has been reported, but often with nitrogen incorporated at different positions, such as in 13-aza-14-oxo prostaglandin analogues. nih.gov

However, a plausible synthetic strategy for the 17-aza core can be proposed based on established methodologies. Such a route would likely involve the synthesis of a modified omega-chain precursor. A common approach would be to start with a precursor that has a terminal leaving group (e.g., a halide or tosylate) at the position corresponding to C-16. This intermediate could then undergo nucleophilic substitution with an appropriate nitrogen source, such as sodium azide followed by reduction, or direct reaction with a protected amine.

A hypothetical pathway could involve:

Synthesis of a Truncated Omega-Chain Phosphonate (B1237965): Prepare a Wittig or Horner-Wadsworth-Emmons reagent corresponding to the omega-chain, but terminating at C-16 and functionalized with a protected alcohol or a masked aldehyde.

Chain Elongation: Couple this phosphonate reagent with the Corey aldehyde (or a similar cyclopentane core intermediate) to form the C15-C16 bond.

Functional Group Transformation: Convert the terminal group at C-16 into a primary amine. This could be achieved by, for example, oxidizing a terminal alcohol to an aldehyde, followed by reductive amination. Alternatively, a Gabriel synthesis or displacement of a tosylate with azide followed by reduction would yield the desired amine.

N-Alkylation: The resulting 17-amino intermediate (now an aza-prostanoid precursor) could be N-alkylated with a suitable three-carbon fragment (e.g., propyl bromide) to complete the omega-chain, yielding the this compound skeleton.

This modular approach allows for the well-established stereocontrol of the Corey synthesis to be combined with known methods for amine synthesis to construct the target aza-analog.

Preparation of Modified this compound Derivatives

Synthesis of Substituted Analogs (e.g., Phenyl-Substituted, Azide-Substituted)

The synthesis of substituted prostaglandin analogs is a key area of research for developing compounds with tailored properties. Phenyl and azide groups are common modifications. The synthesis of azide-substituted 17-phenyl-18,19,20-trinorprostaglandin F2α has been reported as part of the development of a photoaffinity probe for the PGF2α receptor. acs.org

Two primary approaches were evaluated for this synthesis: acs.org

Direct Iodination and Azidation: This involved the iodination of a phenyl group that already contained an activating hydroxyl group, followed by conversion to an azide. This route, which used the Corey synthesis as its foundation, produced compounds that were biologically inactive. acs.org

Iodination of an Aniline (B41778) Precursor: A more successful approach involved the iodination of a 17-(4-aminophenyl) derivative, followed by the conversion of the aniline group to a phenyl azide. This pathway yielded 17-(4-azido-3-iodophenyl)-18,19,20-trinorprostaglandin F2α, which showed effective binding to the target receptors. acs.org

The synthesis of a d,l-15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2α methyl ester has also been documented, highlighting the feasibility of incorporating phenyl groups onto the omega-chain of the prostaglandin structure. nih.gov

Stereoisomer Synthesis (e.g., 15R and 15S Epimers)

The stereochemistry at the C-15 position is critical for the biological activity of many prostaglandins. The naturally occurring PGF2α has the S configuration at this position. The synthesis of both the 15S and 15R epimers is often necessary for structure-activity relationship studies.

During the Corey synthesis, the reduction of the C-15 ketone is a key stereochemistry-determining step. While certain reagents like zinc borohydride (Zn(BH₄)₂) can provide the desired 15S alcohol, they often produce the 15R epimer as a significant byproduct. synarchive.com In some reported instances, the reaction yields nearly equal amounts of the two epimers. synarchive.com These can then be separated chromatographically.

More advanced, stereoselective synthetic strategies have been developed to favor one epimer over the other. For the synthesis of Prostaglandin A₂ epimers, a novel strategy was developed that allows for the stereoselective construction of both the (15R)- and (15S)-epimers through a multi-step sequence involving an organocatalytic domino-aldol reaction, a Mizoroki-Heck reaction, and a Wittig reaction. nih.govnih.gov The synthesis of the 15-epimer of d,l-15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2α methyl ester has also been reported, indicating that methods for controlling or separating C-15 stereoisomers are applicable to complex, substituted analogs. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| This compound | - |

| Prostaglandin F2alpha | PGF2α |

| Prostaglandin E2 | PGE2 |

| Prostaglandin A2 | PGA2 |

| 17-phenyl-18,19,20-trinorprostaglandin F2alpha | - |

| 17-(4-azido-3-iodophenyl)-18,19,20-trinorprostaglandin F2alpha | - |

| 15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2alpha methyl ester | - |

| (DHQ)₂-PHAL | Dihydroquinine-phthalazine ligand |

| (DHQD)₂-PHAL | Dihydroquinidine-phthalazine ligand |

| Osmium tetroxide | OsO₄ |

| Potassium ferricyanide | K₃[Fe(CN)₆] |

| Zinc borohydride | Zn(BH₄)₂ |

| m-Chloroperoxybenzoic acid | mCPBA |

Derivatization at C1 Position (e.g., Esterification, Amidation)

The carboxylic acid at the C1 position of the prostaglandin scaffold is a prime site for chemical modification, offering a route to modulate the compound's physicochemical properties and biological activity. Esterification and amidation are two of the most common derivatizations.

Esterification: The conversion of the C1 carboxylic acid to an ester is a common strategy to enhance the lipophilicity of prostaglandins, which can improve their absorption and distribution. A general approach to the synthesis of prostaglandin F2alpha esters involves the reaction of the prostaglandin free acid with an appropriate alcohol in the presence of a coupling agent or under acidic catalysis. For industrial-scale synthesis, enzymatic catalysis is also employed to achieve high chemoselectivity and avoid the formation of byproducts.

Amidation: The synthesis of C1 amides of prostaglandin F2alpha introduces a new functional group that can engage in different biological interactions compared to the native carboxylic acid. The amidation is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a peptide coupling reagent, followed by reaction with a primary or secondary amine. This approach has been used to synthesize a variety of prostaglandin F2alpha amides with diverse substituents on the nitrogen atom.

The following interactive table summarizes common C1 derivatizations of Prostaglandin F2alpha analogs:

| Derivative | Functional Group | General Synthetic Method | Key Reagents |

| Methyl Ester | Ester | Fischer Esterification | Methanol, Acid Catalyst |

| Isopropyl Ester | Ester | Steglich Esterification | Isopropanol, DCC, DMAP |

| Ethyl Amide | Amide | Amide Coupling | Ethylamine, EDC, HOBt |

| Diethyl Amide | Amide | Acyl Chloride Formation followed by Amination | Oxalyl Chloride, Diethylamine |

Heterocyclic Modifications beyond Aza-Substitution (e.g., Oxa, Thia)

The introduction of heteroatoms other than nitrogen into the prostaglandin framework, such as oxygen (oxa) or sulfur (thia), can significantly alter the molecule's conformation and electronic properties, leading to novel biological activities.

Oxa-Analogs: The synthesis of oxa-prostaglandin analogs often involves the replacement of a methylene (B1212753) group in the carbon skeleton with an oxygen atom. For instance, 13-oxa prostaglandin analogs have been synthesized from commercially available starting materials. These syntheses often rely on the opening of an epoxide with an oxygen nucleophile or the use of an etherification reaction to construct the oxa-prostaglandin backbone.

Thia-Analogs: Thia-prostaglandin analogs, where a carbon atom is replaced by a sulfur atom, have also been synthesized. A known method for preparing thio-analogs of prostaglandin F2alpha starts from prostaglandin A2. This transformation involves a Michael addition of a sulfur nucleophile to the enone system of the cyclopentenone ring, followed by further chemical manipulations to yield the desired thia-prostaglandin.

Advanced Synthetic Techniques and Intermediate Chemistry

Amino Acid Salt Formation as Synthetic Precursors

A significant challenge in the synthesis of prostaglandins is their purification, as they are often oils or amorphous solids. The formation of crystalline salts with amino acids has emerged as a valuable technique to facilitate the purification of prostaglandin free acids and their synthetic intermediates. nih.govscitechdaily.com By reacting the carboxylic acid of the prostaglandin with a selected amino acid, a diastereomeric salt can be formed, which can then be purified by crystallization. This method not only aids in purification but also serves as a stable intermediate for storage and further synthetic transformations. The free acid can be readily regenerated by treatment with a stronger acid.

Furthermore, amino acids themselves can play a crucial role in the synthesis of the prostaglandin core. In a notable example of organocatalysis, the amino acid (S)-proline has been used as a catalyst in a highly stereoselective total synthesis of prostaglandin F2alpha. nih.govnih.gov This approach significantly shortens the synthetic route compared to classical methods.

The following table details the roles of amino acids in prostaglandin synthesis:

| Technique | Role of Amino Acid | Example | Advantage |

| Salt Formation | Resolving and Purifying Agent | Formation of a salt with L-Arginine | Facilitates purification of oily prostaglandin intermediates through crystallization. nih.govscitechdaily.com |

| Organocatalysis | Asymmetric Catalyst | (S)-proline catalyzed aldol (B89426) reaction | Enables a concise and highly stereocontrolled synthesis of the prostaglandin core. nih.govnih.gov |

Molecular Interactions and Receptor Pharmacology of 17 Azaprostaglandin F2alpha

Prostanoid Receptor Subtypes and Their Classification (FP, EP1-4, DP, IP, TP)

The biological effects of prostaglandins (B1171923) are mediated by a family of eight distinct G-protein coupled receptors (GPCRs), broadly classified into five main types based on their sensitivity to the five primary naturally occurring prostanoids: DP (responding to PGD2), EP (responding to PGE2), FP (responding to PGF2α), IP (responding to PGI2), and TP (responding to TXA2). nih.gov The EP receptor class is further subdivided into four subtypes: EP1, EP2, EP3, and EP4, each with unique signaling characteristics. nih.gov

These receptors, embedded in the cell membrane, possess seven transmembrane domains and translate the extracellular prostaglandin (B15479496) signal into intracellular responses by coupling to various G-proteins. nih.gov For instance, DP, EP2, EP4, and IP receptors typically couple to Gs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. Conversely, EP1 and TP receptors couple to Gq to activate the phospholipase C pathway, leading to an increase in intracellular calcium. EP3 receptors are more diverse and can couple to Gi to inhibit adenylyl cyclase or to Gq. The FP receptor, the primary target for PGF2α and its analogs, predominantly couples to Gq, initiating the phosphoinositide signaling cascade. nih.gov

Ligand Binding Studies of 17-Azaprostaglandin F2alpha

Detailed experimental data on the direct binding of this compound to prostanoid receptors is not extensively available in the public domain. However, the established methodologies for characterizing such interactions provide a framework for understanding how its affinity and selectivity would be determined.

Competitive Binding Assays with [3H]PGF2α

To investigate the binding of this compound to the FP receptor, competitive binding assays are a standard and crucial tool. These assays typically utilize a radiolabeled form of the natural ligand, such as tritiated PGF2α ([3H]PGF2α), which has a high affinity for the FP receptor.

In this experimental setup, a constant concentration of [3H]PGF2α is incubated with a preparation of cells or membranes expressing the FP receptor. Increasing concentrations of the unlabeled compound, in this case, this compound, are then added to the mixture. If this compound binds to the same site on the FP receptor as PGF2α, it will compete with and displace the radiolabeled ligand. The amount of bound radioactivity is then measured, and a decrease in bound [3H]PGF2α with increasing concentrations of this compound indicates a direct interaction. The data is typically plotted as the percentage of specific binding of [3H]PGF2α versus the concentration of the competing ligand.

Quantitative Analysis of Receptor Affinity (e.g., Kd determination)

From the data generated in competitive binding assays, the affinity of this compound for the FP receptor can be quantified. A key parameter derived from these experiments is the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that occupies 50% of the receptors in the absence of the radioligand. The Ki value is a measure of the affinity of the unlabeled drug for the receptor.

The Ki is calculated from the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand. The dissociation constant (Kd) itself is a direct measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity. While specific Kd values for this compound are not readily found in published literature, this methodology is the standard for its determination.

Receptor Selectivity Profiling of this compound and Analogs

The therapeutic utility and potential side effects of a prostaglandin analog are heavily influenced by its selectivity for a specific prostanoid receptor subtype.

Discrimination between FP and Other Prostanoid Receptors

To assess the selectivity of this compound, its binding affinity for the FP receptor would be compared to its affinity for all other prostanoid receptor subtypes (EP1, EP2, EP3, EP4, DP, IP, and TP). This is achieved by performing competitive binding assays against radiolabeled ligands specific for each of these receptors.

A highly selective FP receptor agonist would exhibit a significantly lower Ki value for the FP receptor compared to the Ki values for the other prostanoid receptors. This selectivity ratio is a critical determinant of its pharmacological profile. For example, a compound with a Ki of 1 nM for the FP receptor and a Ki of 100 nM for the EP1 receptor would be considered 100-fold selective for the FP receptor.

Differential Binding Profiles to Specific G-Protein Coupled Receptors (GPCRs)

Beyond the prostanoid receptor family, it is also important to understand the broader selectivity profile of a compound against a wider range of GPCRs to identify potential off-target effects. This is often accomplished through comprehensive screening panels, where the compound is tested for its ability to bind to a large number of different GPCRs.

G-Protein Coupling Mechanisms

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like PGF2α and its analogs, initiates intracellular signaling cascades through the activation of specific G-proteins. The coupling of the FP receptor to various G-protein subtypes has been a subject of detailed investigation, revealing a complex and promiscuous interaction profile.

The FP receptor is known to couple to multiple G-protein families, with a predominant linkage to the Gαq/11 and Gα12/13 subfamilies. This promiscuous coupling allows for the activation of diverse downstream signaling pathways.

Gαq/11: Activation of the Gαq/11 pathway is a canonical signaling mechanism for the FP receptor. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gα12/13: The FP receptor also robustly couples to the Gα12/13 family of G-proteins. This interaction mediates the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. The RhoA/Rho-kinase (ROCK) pathway is crucial in regulating smooth muscle contraction and other cellular processes.

Gαi/o and Gαs: While the primary coupling of the FP receptor is to Gαq/11 and Gα12/13, the potential for interaction with other G-protein subtypes such as Gαi/o and Gαs is an area of ongoing research. However, the predominant functional responses to FP receptor activation are attributed to Gαq/11 and Gα12/13 signaling.

Table 1: G-Protein Subtypes Engaged by the FP Receptor

| G-Protein Subtype | Primary Downstream Effector | Key Second Messengers/Effectors |

|---|---|---|

| Gαq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Ca²⁺, Protein Kinase C (PKC) |

| Gα12/13 | Rho Guanine Nucleotide Exchange Factors (RhoGEFs) | RhoA, Rho-kinase (ROCK) |

| Gαi/o | Adenylyl Cyclase (inhibition) | Decreased cyclic AMP (cAMP) |

| Gαs | Adenylyl Cyclase (stimulation) | Increased cyclic AMP (cAMP) |

Note: This table represents the known G-protein coupling of the Prostaglandin F2alpha receptor, the putative target of this compound.

Recent studies have revealed that the coupling of the FP receptor to different G-protein subtypes is not a static process but is subject to competitive interactions and regulation. This competitive coupling provides a mechanism for fine-tuning the cellular response to FP receptor activation.

Investigations have shown a competitive relationship between Gαq/11 and Gα12/13 for binding to the FP receptor. The relative availability and affinity of these G-protein subtypes for the receptor can dictate the downstream signaling output. For the FP receptor, it has been observed that Gαq binding can impede the coupling of Gα13. nih.gov This suggests that under conditions where Gαq is readily available, the signaling may be skewed towards the PLC pathway, whereas in scenarios with limited Gαq, the RhoA pathway may become more prominent.

This competitive binding is a key aspect of the receptor's ability to elicit different physiological responses in different cellular contexts. The specific G-protein expression profile of a cell can therefore determine the functional outcome of FP receptor activation by an agonist.

Photoaffinity Labeling and Receptor Identification

Photoaffinity labeling is a powerful biochemical technique used to identify and characterize ligand-binding proteins, including GPCRs. This method involves the use of a ligand that has been chemically modified to incorporate a photoreactive group and a detectable tag, such as a radioisotope. Upon binding to its target receptor, the photoreactive group is activated by UV light, forming a covalent bond between the ligand and the receptor. This allows for the specific and irreversible labeling of the receptor protein.

While no studies have been published that specifically utilize this compound as a photoaffinity probe, the FP receptor has been the subject of such investigations using other modified prostaglandin analogs. For instance, azide-substituted derivatives of PGF2α have been synthesized and evaluated as potential photoaffinity labels. nih.gov

One such study involved the synthesis of 17-(4-azido-3-iodophenyl)-18,19,20-trinorprostaglandin F2α. nih.gov This compound, which features a photoreactive azido (B1232118) group and can be radiolabeled with iodine-125, demonstrated competitive binding with the natural ligand [³H]PGF2α to its receptor in ovine luteal cells and bovine corpora lutea membranes. nih.gov Preliminary experiments using the radioiodinated version of this probe successfully demonstrated its utility in photoaffinity cross-linking to the receptor protein. nih.gov

These studies, while not employing the 17-aza analog, underscore the utility of photoaffinity labeling in the identification and characterization of the FP receptor. This technique provides a direct means of identifying the specific protein to which prostaglandin analogs, presumably including this compound, bind to exert their biological effects.

Structure Activity Relationship Sar Studies of 17 Azaprostaglandin F2alpha Analogs

Impact of 17-Azaprostaglandin F2alpha Core Modifications on Receptor Binding and Activation

Modifications to the foundational structure of this compound have profound effects on its biological function. Researchers have systematically altered various parts of the molecule, from the omega side-chain to the stereochemistry of its hydroxyl groups, to map the structural requirements for optimal receptor engagement.

Replacing the terminal portion of the omega chain with an aromatic ring, particularly a phenyl group, has been a key strategy in developing potent prostaglandin (B15479496) analogs. This modification often leads to a significant increase in potency and metabolic stability.

Studies on Prostaglandin F2alpha (PGF2α) analogs, which provide a basis for understanding azaprostaglandins, show that replacing the omega-chain with a benzene (B151609) ring alters both potency and receptor profile. nih.gov The 17-phenyl-18,19,20-trinor PGF2α analog, for instance, is a metabolically stable and potent agonist for the FP receptor. lipidmaps.orgcaymanchem.com In hamster antifertility assays, a measure of luteolytic activity, this compound was found to be approximately 90 times more potent than the parent PGF2α. nih.gov Furthermore, it binds to the FP receptor on ovine luteal cells with a remarkable relative potency of 756% compared to PGF2α. lipidmaps.orgcaymanchem.com

Further substitutions on the phenyl ring can fine-tune activity. The introduction of a methyl group at the 2 or 3-position of the benzene ring results in compounds that are biologically more active than those with a methyl group at the 4-position. nih.gov This highlights the specific spatial requirements of the receptor's binding pocket.

Table 1: Activity of Phenyl-Substituted PGF2α Analogs

| Compound | Modification | Observed Activity | Reference |

| 17-phenyl-18,19,20-trinor PGF2α | Phenyl group at C-17 | ~90x more potent than PGF2α in luteolytic assays. | nih.gov |

| 17-phenyl-18,19,20-trinor PGF2α | Phenyl group at C-17 | 756% relative binding potency to FP receptor vs. PGF2α. | lipidmaps.orgcaymanchem.com |

| 2- or 3-methyl-17-phenyl PGF2α analog | Methyl group on phenyl ring | More biologically active than the 4-methyl substituted analog. | nih.gov |

The three-dimensional arrangement of atoms (stereochemistry) in prostaglandin analogs is a critical determinant of their biological activity. The hydroxyl groups, particularly the one at the C-15 position, play a pivotal role in receptor binding and activation.

The natural configuration for prostaglandins (B1171923) is the 15S-hydroxyl group, which is crucial for their bioactivity. nih.gov SAR analyses confirm that the presence and correct S-configuration of the hydroxyl groups at positions C-11 and C-15 are critical for agonist activity at prostanoid receptors. nih.gov Inversion of the stereochemistry at other positions, such as C-9 or C-11, can also significantly alter the potency and receptor profile of PGF2α analogs, demonstrating the high stereospecificity required for molecular recognition by the receptor. nih.gov While specific data on the 15R/15S configuration of this compound is limited, the foundational principle from broader prostaglandin research indicates that the 15S configuration is essential for potent biological effects.

Saturation of the double bond between carbons 13 and 14 of the omega chain is another common modification in prostaglandin analog design. This alteration can influence both the conformation of the side chain and the metabolic stability of the compound.

The resulting 13,14-dihydro analogs often exhibit enhanced or altered activity profiles. For example, 13,14-dihydro PGF2α demonstrates a luteolytic potency in hamsters that is five times higher than that of PGF2α. caymanchem.comglpbio.com This suggests that the flexibility or shape of the saturated side chain may be more favorable for interaction with the FP receptor in certain biological contexts.

This modification is often combined with other structural changes. Latanoprost, a highly effective agent for reducing intraocular pressure, is a 13,14-dihydro-17-phenyl-18,19,20-trinor PGF2α analog. nih.gov The combination of the phenyl group and the saturated alkene bond contributes to its high potency and clinical utility.

Table 2: Impact of 13,14-Dihydro Saturation on PGF2α Analog Potency

| Compound | Modification | Potency Relative to Parent Compound | Reference |

| 13,14-dihydro PGF2α | Saturation of C13-C14 double bond | 5 times higher luteolytic potency. | caymanchem.comglpbio.com |

| Latanoprost | Saturation of C13-C14 double bond + C-17 Phenyl group | Highly potent IOP-reducing agent. | nih.gov |

Exploration of Heterocyclic Analogs

Replacing carbon atoms within the prostaglandin's cyclopentane (B165970) ring or side chains with heteroatoms like nitrogen (aza) or oxygen (oxa) creates heterocyclic analogs. These changes significantly alter the electronic properties, bond angles, and hydrogen bonding capabilities of the molecule, leading to novel biological activities and receptor selectivities.

The introduction of a nitrogen atom at various positions in the prostaglandin scaffold has been explored to develop new therapeutic agents.

8-Aza Analogs: A series of 8-aza Prostaglandin E1 (PGE1) analogs were synthesized and found to possess highly potent affinity for the EP4 receptor, along with good functional activity and excellent subtype-selectivity. nih.gov This indicates that placing a nitrogen atom at the 8-position is compatible with strong receptor binding and can even enhance selectivity for specific receptor subtypes.

11-Aza Analogs: In contrast, the synthesis and biological evaluation of several 11-azaprostaglandin derivatives, where the C-11 was replaced by nitrogen, yielded compounds with disappointing activity. These analogs did not show better activity than natural prostaglandins in a range of in vitro assays and lacked interesting in vivo activity. nih.gov This suggests that the C-11 position is less tolerant to substitution with a nitrogen atom, likely due to the critical role of the C-11 hydroxyl group in forming hydrogen bonds within the receptor binding site.

The substitution of carbon with other heteroatoms, such as oxygen (oxa) or sulfur (thia), has also been investigated. These modifications can impart unique properties to the prostaglandin analogs.

An 8-aza-5-thiaPGE1 analog, which contains both a nitrogen atom at position 8 and a sulfur atom at position 5, was found to have highly potent EP4 receptor affinity and good stability. nih.gov This dual-heteroatom substitution demonstrates the potential for complex molecular engineering to achieve desirable pharmacological profiles. The introduction of heteroatoms can lead to analogs with distinct receptor affinities and selectivities compared to their all-carbon counterparts, opening new avenues for drug discovery.

Side Chain Modifications and Their Pharmacological Consequences

C1 Position Modifications (e.g., Ester, Amide, Tetrazole)

Modifications at the C1 carboxyl group have been a primary strategy to enhance the therapeutic potential of prostaglandin analogs, often by creating prodrugs with improved ocular permeability.

Esters: Esterification of the C1 carboxylic acid, particularly to form isopropyl esters, is a well-established method to increase the lipophilicity of prostaglandin analogs. This enhances their penetration through the cornea. Once inside the eye, endogenous esterases hydrolyze the ester to release the biologically active free acid. Studies on prostaglandin F2alpha (PGF2α) have shown that C1-isopropyl esters are effective prodrugs, and this principle is applied to its aza-analogs. nih.govnih.gov The rate of this hydrolysis is a critical factor, with faster conversion observed for C1-isopropyl esters compared to esters at other positions on the prostaglandin scaffold. nih.gov

Amides: While less common than esters, amide derivatives at the C1 position have also been investigated. These modifications can alter the polarity and hydrogen bonding capabilities of the molecule, potentially influencing receptor binding and pharmacokinetic properties. Specific SAR data on C1-amide derivatives of this compound is limited in publicly available research, but this remains an area of interest for modulating drug-like properties.

Tetrazoles: The replacement of the C1 carboxylic acid with a tetrazole ring serves as a bioisosteric modification. drughunter.comcambridgemedchemconsulting.comnih.gov Tetrazoles are acidic, similar to carboxylic acids, but offer a different spatial arrangement of hydrogen bond donors and acceptors. drughunter.comcambridgemedchemconsulting.com This can lead to altered binding affinity and improved metabolic stability, as the tetrazole ring is less susceptible to certain metabolic pathways that target carboxylic acids. cambridgemedchemconsulting.com In various drug discovery programs, this substitution has resulted in compounds with enhanced potency and better pharmacokinetic profiles. drughunter.comnih.gov

| Modification at C1 | Rationale | Pharmacological Consequence |

| Ester | Increase lipophilicity, prodrug formation | Enhanced corneal penetration, release of active free acid by esterases. |

| Amide | Alter polarity and hydrogen bonding | Potential for modified receptor binding and pharmacokinetics. |

| Tetrazole | Bioisosteric replacement of carboxylic acid | Can improve metabolic stability and alter receptor binding affinity. |

Functionalization at C13 and C14

The C13-C14 double bond is a key structural feature of many prostaglandins. Its modification can significantly impact biological activity and metabolism.

Saturation of the C13-C14 double bond to a single bond, creating 13,14-dihydro analogs, is a common modification. This change can alter the conformation of the omega side chain, which may affect how the molecule fits into its receptor's binding pocket. Furthermore, this modification can block metabolic inactivation that often occurs at the C15-hydroxyl group, a process that is often initiated by oxidation of this group to a ketone, which is facilitated by the C13-C14 double bond. The primary metabolite of PGF2α in plasma is 13,14-dihydro-15-keto-PGF2α, highlighting the importance of this metabolic pathway. caymanchem.com Therefore, saturation at C13-C14 can lead to a longer duration of action.

Introducing a keto group at C15, in conjunction with saturation at C13-C14, is another modification that has been studied, often in the context of understanding prostaglandin metabolism. caymanchem.comnih.gov The resulting 13,14-dihydro-15-keto prostaglandins are major metabolites with reduced biological activity compared to the parent compounds.

Terminal Side Chain Alterations (e.g., Trinor, Tetranor, Phenyl)

Modifications to the terminus of the omega side chain have proven to be a highly effective strategy for enhancing the potency and selectivity of prostaglandin analogs.

Trinor and Tetranor Analogs: Shortening the omega side chain by three (trinor) or four (tetranor) carbon atoms can influence receptor subtype selectivity and potency. These alterations modify the spatial volume occupied by the side chain, potentially leading to a more optimal fit in the receptor binding site.

Phenyl Group Introduction: A particularly successful modification has been the replacement of the terminal carbons of the omega chain with a phenyl ring. The 17-phenyl-trinor and tetranor analogs of PGF2α have been shown to be potent ocular hypotensive agents. nih.gov The phenyl group introduces a rigid, aromatic moiety that can engage in favorable interactions, such as pi-pi stacking, within the receptor. The optimal position for this phenyl group has been identified at C-17. nih.gov This modification often leads to compounds with a higher therapeutic index compared to their aliphatic counterparts.

| Terminal Side Chain Alteration | Example Compound Type | Impact on Activity |

| Trinor/Tetranor | 18,19,20-trinor-PGF2α | Alters spatial volume, can enhance potency and selectivity. |

| Phenyl Substitution | 17-phenyl-18,19,20-trinor-PGF2α | Introduces a rigid, aromatic group, often leading to increased potency and a higher therapeutic index. |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of prostaglandin analogs at a molecular level. These methods provide insights into how different structural modifications influence the conformation of the ligand and its interaction with the target receptor.

Molecular docking studies, for example, can predict the preferred binding pose of this compound analogs within the active site of the prostaglandin F receptor (FP receptor). researchgate.net These simulations can help to rationalize the observed SAR data. For instance, they can illustrate how the introduction of a phenyl group on the omega chain leads to new, favorable interactions with hydrophobic pockets within the receptor, explaining the enhanced potency of these analogs.

Furthermore, these computational approaches can be used prospectively to design novel analogs with potentially improved properties. By building a model of the receptor-ligand complex, researchers can identify unoccupied pockets or opportunities for additional hydrogen bonds. This information can then guide the synthesis of new derivatives with targeted modifications, accelerating the drug discovery process. While specific molecular modeling studies on this compound are not extensively detailed in the public domain, the principles derived from modeling other prostaglandin analogs are directly applicable. researchgate.net

Cellular and Subcellular Signaling Transduction Mediated by 17 Azaprostaglandin F2alpha

Intracellular Signaling Cascades Activated by FP Receptor Agonism

Activation of the FP receptor by its agonists triggers a well-defined series of molecular events, beginning with the hydrolysis of membrane phospholipids (B1166683) and culminating in the activation of various protein kinases and phosphorylation events. These cascades are fundamental to the physiological responses mediated by this receptor.

The agonism of the FP receptor by compounds such as 17-Azaprostaglandin F2alpha leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane. wikipedia.orgnih.gov This enzymatic reaction generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Research has demonstrated that PGF2α provokes rapid and sustained increases in the levels of various inositol polyphosphates, including inositol monophosphate (IP), inositol bisphosphate (IP2), and inositol trisphosphate (IP3), in diverse cell types such as bovine luteal cells and human myometrium. nih.govnih.gov The formation of IP3 is particularly swift, occurring within seconds of receptor stimulation, and is accompanied by a transient decrease in PIP2 levels. nih.gov In NIH-3T3 fibroblasts, stimulation with PGF2α results in a time- and dose-dependent generation of inositol phosphates, with the earliest detectable changes observed in the levels of Ins(1,4,5)P3 and Ins(1,3,4,5)P4. nih.gov This initial burst of IP3 production is a critical step that links receptor activation to downstream signaling events.

| Cell Type | Key Findings | Reference |

|---|---|---|

| Bovine Luteal Cells (Small and Large) | PGF2α provoked rapid (5-30 s) and sustained increases in inositol mono-, bis-, and trisphosphates (IP, IP2, IP3). | nih.gov |

| Human Pregnant Myometrium | PGF2α stimulates phosphoinositide hydrolysis, leading to inositol phosphate accumulation. | nih.gov |

| NIH-3T3 Fibroblasts | Caused a dose- and time-dependent generation of inositol phosphates, with Ins(1,4,5)P3 and Ins(1,3,4,5)P4 showing the first detectable changes. | nih.gov |

| Cultured Rat Astrocytes | PGF2α induces phosphoinositide hydrolysis, a response that can be desensitized by prolonged exposure to the agonist. | nih.gov |

The inositol 1,4,5-trisphosphate (IP3) generated from PIP2 hydrolysis diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum. This binding event opens calcium channels, leading to the rapid release of stored Ca2+ into the cytoplasm and a subsequent elevation of the intracellular free calcium concentration ([Ca2+]i). wikipedia.orgnih.gov

Studies have consistently shown that PGF2α induces a transient mobilization of intracellular Ca2+ in various cell lines, including 3T3-L1 fibroblasts. nih.gov This process involves both the release of Ca2+ from these internal stores and an influx of extracellular Ca2+ through plasma membrane channels. nih.govnih.gov The elevation of [Ca2+]i is a pivotal signaling event, as experimental chelation of intracellular calcium completely inhibits downstream effects such as tyrosine phosphorylation and DNA synthesis, demonstrating its essential role in the PGF2α signaling pathway. nih.gov

The second messenger diacylglycerol (DAG), produced alongside IP3, remains within the plasma membrane. In concert with the elevated intracellular calcium concentrations, DAG activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. wikipedia.orgoup.com Research in human ovarian cells has confirmed that PGF2α effectively activates PKC. nih.gov

The activation of PKC is a significant branch of the FP receptor signaling pathway. PGF2α has been shown to trigger both PKC and protein tyrosine kinase (PTK) activities, and evidence suggests that these two pathways may act in concert to promote mitogenesis in cultured mammalian cells. nih.gov

Following FP receptor activation, a rapid increase in the tyrosine phosphorylation of several cellular proteins is observed. nih.govnih.gov In NIH-3T3 cells, PGF2α stimulation leads to the phosphorylation of proteins with molecular weights of 70, 85, 92, 100, and 125 kDa. nih.gov The 125 kDa protein has been identified as the focal adhesion kinase (p125FAK). nih.gov

Furthermore, studies in cat iris sphincter smooth muscle cells have shown that PGF2α stimulates the tyrosine phosphorylation of phospholipase C-gamma1 (PLC-γ1) in a time- and dose-dependent manner. nih.gov This phosphorylation event is dependent on the prior elevation of intracellular calcium but appears to occur independently of PKC activation. nih.govnih.gov The critical role of this pathway is underscored by the finding that protein tyrosine kinase inhibitors can block the physiological actions of PGF2α, including the activation of the p42/p44 MAP kinase pathway. nih.gov

Impact on Gene Expression and Protein Synthesis

The intracellular signaling cascades initiated by this compound ultimately converge on the nucleus to regulate gene expression and protein synthesis, leading to significant functional outcomes such as cellular proliferation.

Agonism of the FP receptor has been demonstrated to be a potent mitogenic signal in several cell types. In quiescent Swiss mouse 3T3 fibroblasts, PGF2α initiates DNA synthesis and cell proliferation. capes.gov.brnih.gov The signaling pathways previously described—phosphoinositide hydrolysis, calcium mobilization, and tyrosine phosphorylation—are directly linked to this proliferative response. nih.gov

In primary cultures of rabbit endometrial cells, PGF2α increases DNA synthesis. nih.gov Interestingly, the mitogenic effect of 17 beta-estradiol in these cells appears to be mediated through an enhancement of the PGF2α signaling system. nih.gov The proliferative effect of PGF2α has also been observed in bovine corneal endothelial cells, where it induced a significant, dose-dependent stimulation of cell division. nih.gov However, this proliferative response is cell-type specific, as PGF2α failed to stimulate proliferation in certain human colon adenocarcinoma cell lines, indicating that functional FP receptors linked to mitogenic pathways may be absent in those cells. researchgate.net

| Cell Type | Observed Effect on Proliferation | Reference |

|---|---|---|

| Swiss Mouse 3T3 Fibroblasts | Initiates DNA synthesis and cell proliferation. | capes.gov.brnih.gov |

| Rabbit Endometrial Cells | Increases DNA synthesis. | nih.gov |

| Bovine Corneal Endothelial Cells | Induced a significant stimulation of proliferation at all concentrations tested. | nih.gov |

| HCT-8 and HT-29 Human Colon Adenocarcinoma Cells | Did not stimulate proliferation. | researchgate.net |

Modulation of Prostaglandin (B15479496) Synthesis (e.g., PGE2 synthesis)

Prostaglandin F2alpha (PGF2α), the parent compound of this compound, is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes, which also leads to the production of other prostaglandins (B1171923), including Prostaglandin E2 (PGE2). The synthesis of these prostanoids is a critical aspect of inflammatory and physiological processes. While direct studies on this compound's effect on PGE2 synthesis are not extensively documented, the modulation of the COX pathway by PGF2α suggests a potential for its aza-analog to have similar interactions.

The interplay between different prostaglandins is complex; for instance, PGE2 is a principal mediator of inflammation. The enzymes responsible for prostaglandin synthesis, such as cyclooxygenase-2 (COX-2), are key to the production of both PGF2α and PGE2. Research has shown that the production of PGF2α by COX-2 can contribute to the resolution of inflammation. Given that this compound is a structural analog of PGF2α, it is plausible that it could influence the activity of COX enzymes and, consequently, the synthesis of PGE2. However, specific experimental data detailing this direct modulation by this compound is not currently available.

Influence on Cytokine Production and Immune Responses

The crosstalk between prostaglandins and cytokines is a fundamental aspect of the immune response, particularly in chronic inflammation. Prostaglandins, including PGF2α, can influence the differentiation and function of various immune cells, such as T helper (Th) cells. Th17 cells, a subset of T helper cells, are significant producers of pro-inflammatory cytokines like Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). These cytokines play a crucial role in host defense and the pathogenesis of inflammatory and autoimmune diseases.

While direct studies on this compound are limited, the known interactions of PGF2α with the immune system provide a basis for understanding its potential effects. For example, PGE2, a related prostaglandin, has been shown to facilitate the differentiation and pathogenic conversion of Th1 and Th17 cells. The production of IL-17 by Th17 cells can be influenced by various factors, including other cytokines like Tumor Necrosis Factor-alpha (TNF-α). Given the structural similarity of this compound to endogenous prostaglandins, it may exert an influence on the production of these key inflammatory cytokines, thereby modulating immune responses. Further research is necessary to elucidate the precise mechanisms and extent of this influence.

Table 1: Influence on Cytokine Production

| Cell Type | Cytokine | Potential Effect of Prostaglandin Analogs | Reference |

|---|---|---|---|

| T helper 17 (Th17) cells | IL-17A, IL-17F | Modulation of differentiation and cytokine production | |

| Macrophages | TNF-α, IL-1β | IL-17 can induce production from macrophages |

Interactions with Other Endogenous Pathways

Cross-talk with Steroid Hormone Receptors (e.g., 17β-Estradiol effects)

Significant cross-talk exists between prostaglandin signaling pathways and steroid hormone receptors. Research has demonstrated that 17β-Estradiol can modulate the cellular response to Prostaglandin F2alpha by increasing the number of PGF2α receptors. This sensitization of cells to PGF2α by 17β-Estradiol suggests a cooperative relationship between these two signaling molecules in physiological processes such as the regulation of DNA synthesis in endometrial cells.

Specifically, 17β-Estradiol stimulation leads to a time-dependent and concentration-dependent increase in PGF2α binding, which is attributed to an increase in receptor number rather than affinity. This enhancement of PGF2α receptor expression allows for a more potent response to even suboptimal concentrations of PGF2α. As a structural analog of PGF2α, this compound would be expected to bind to the same receptors. Therefore, it is highly probable that the biological activity of this compound is also influenced by the presence and activity of steroid hormones like 17β-Estradiol through the modulation of its receptor expression. This interaction highlights a complex interplay between prostanoid and steroid signaling pathways.

Table 2: Interaction with 17β-Estradiol

| Parameter | Effect of 17β-Estradiol | Implication for this compound | Reference |

|---|---|---|---|

| PGF2α Receptor Number | Increase | Potential for enhanced cellular response | |

| PGF2α Receptor Affinity | No significant change | --- | |

| Cellular Response to PGF2α | Enhanced | Potentially similar enhancement of response |

Modulation of Lipid Metabolism (e.g., LDL utilization, cholesterol conversion)

In the context of luteolysis, PGF2α has been found to decrease the expression of lipoprotein receptors responsible for cholesterol uptake. Concurrently, it increases the expression of genes involved in cholesterol efflux, such as ATP binding cassette subfamily A1 (ABCA1), which is mediated by liver X receptors (LXR). This dual action of reducing cholesterol influx and promoting its removal suggests a significant role for PGF2α in modulating intracellular cholesterol levels.

Given that this compound is a synthetic analog of PGF2α, it is plausible that it shares the ability to modulate these lipid metabolism pathways. By interacting with the PGF2α receptor, this compound could potentially influence the expression of genes related to LDL utilization and cholesterol conversion, thereby affecting cellular lipid profiles. However, direct experimental evidence for the effects of this compound on lipid metabolism is needed to confirm these potential actions.

Theoretical Research Applications and Translational Insights Non Clinical Focus

Development of Selective Prostanoid Receptor Agonists and Antagonists

The unique structure of 17-Azaprostaglandin F2alpha and its analogs has positioned them as valuable scaffolds in the development of selective agonists and antagonists for prostanoid receptors. A primary focus of this research has been the prostaglandin (B15479496) F receptor (FP receptor). The development of selective antagonists is crucial for elucidating the specific physiological and pathological roles of endogenous prostaglandins (B1171923) that activate this receptor.

One of the key desired properties for a useful antagonist in research is a high affinity and functional potency, typically with IC50s or Ki values in the low micromolar or preferably nanomolar range. Another critical characteristic is a significant degree of selectivity (at least a 10-fold difference in functional potency) against other related prostanoid receptors to minimize off-target effects. nih.gov

Research has led to the development of compounds like AL-8810, a notable FP receptor antagonist. nih.gov Such antagonists are instrumental in studying the mechanisms of action of FP receptor agonists. For instance, AL-8810 has been utilized to investigate the ocular hypotensive activity of prostaglandin analogs, helping to confirm that their effects are mediated through the FP receptor. nih.gov The development of these selective agents allows for a more precise understanding of the signaling pathways and functional responses associated with individual prostanoid receptors.

| Compound | Receptor Target | Activity | Significance in Research |

| AL-8810 | FP Receptor | Antagonist | Used to characterize the function of the FP receptor and the mechanism of action of FP receptor agonists. nih.gov |

| Bimatoprost | Prostamide Receptor / FP Receptor | Agonist | Its unique pharmacology has driven research into receptor selectivity and the existence of distinct prostamide receptors. guidetopharmacology.org |

Exploration in Bone Metabolism Research (e.g., Bone Resorption Regulation)

Prostaglandin F2α (PGF2α) is recognized as a significant mediator in bone remodeling, influencing a variety of signaling pathways. nih.gov The exploration of this compound and related compounds in this area stems from the known effects of PGF2α on bone cells. PGF2α plays multiple roles in bone metabolism, and understanding its mechanisms can provide a basis for developing novel therapies for bone disorders. nih.gov

PGF2α has been shown to stimulate the Na-dependent inorganic phosphate (B84403) (Pi) transport system in osteoblasts through the activation of protein kinase C. It also upregulates the synthesis of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF). nih.gov Furthermore, PGF2α acts as a potent mitogenic and survival agent for osteoblasts. nih.gov The balance between bone formation by osteoblasts and bone resorption by osteoclasts is critical for maintaining bone homeostasis. Any disruption in this balance can lead to conditions like osteoporosis.

Research into the role of NRF2 (Nuclear factor erythroid 2-related factor 2) has revealed its complex and sometimes contradictory role in regulating bone homeostasis in osteoblasts and osteoclasts. frontiersin.org While some studies suggest NRF2 inhibition can be beneficial for bone acquisition, others indicate it can lead to severe bone loss. frontiersin.org This highlights the intricate network of factors involved in bone metabolism. The potential for compounds like this compound to modulate these pathways is an area of active investigation. The link between fatty acids and bone metabolism is also complex, with G-protein coupled receptors like GPR120 playing a role in regulating processes in various bone cells. nih.gov

Investigating Potential in Endometrial Growth Control

Prostaglandins, including PGF2α, are hypothesized to play a regulatory role in the control of endometrial growth. nih.gov Specifically, PGF2α has been shown to increase DNA synthesis in rabbit endometrial cultures, while prostaglandin E1 (PGE1) inhibits this effect. nih.gov The investigation of this compound in this context is based on the established role of PGF2α in endometrial physiology.

Studies have shown that 17β-estradiol can increase the binding of [3H]PGF2α to its receptors in endometrial cells by increasing the number of receptors without altering their affinity. nih.gov This increase in PGF2α receptors allows for a heightened response to even suboptimal concentrations of PGF2α, leading to increased intracellular levels of inositol (B14025) polyphosphates and subsequent DNA synthesis. nih.gov This suggests that estradiol (B170435) may exert its mitogenic effects by amplifying the cellular response to PGF2α. nih.gov

Furthermore, the expression and signaling of the FP receptor have been investigated in human endometrial adenocarcinomas. nih.gov In this context, PGF2α has been found to promote tumorigenesis through the trans-activation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the MAPK signaling pathway. nih.gov This highlights the potential for FP receptor signaling to influence both normal and pathological endometrial growth. The secretion of prostaglandins E2 and F2α in the bovine endometrium has been shown to vary throughout the estrous cycle, further emphasizing their role in reproductive physiology. researchgate.netfao.org

Role in Modulating Vascular Tone and Hemodynamic Responses

The influence of prostanoids on vascular tone and hemodynamic responses is a well-established area of research. While direct studies on this compound are limited in this specific context, the actions of related prostaglandins provide a framework for its potential effects. Prostaglandins can act as either vasodilators or vasoconstrictors depending on the specific prostanoid, the receptor subtype it interacts with, and the vascular bed .

For example, activation of the prostaglandin F2α (FP) receptor is generally associated with vasoconstriction. The FP receptor is coupled to Gq protein, and its activation leads to an increase in intracellular free calcium concentration ([Ca2+]i), a key event in smooth muscle contraction. nih.gov The presence of F2-isoprostane receptors on rat vascular smooth muscle cells further supports the role of this class of compounds in regulating vascular tone.

Conversely, other prostanoids, such as those acting on the DP1 receptor, lead to vasodilation. guidetopharmacology.org The complex interplay of different prostanoids and their receptors allows for fine-tuned regulation of blood flow and pressure. The potential for this compound to selectively target specific prostanoid receptors could make it a valuable tool for dissecting these complex hemodynamic responses.

Applications in Understanding Ocular Physiology (e.g., Uveoscleral Outflow Modulation)

Prostaglandin F2α and its analogs have significant applications in ophthalmology, primarily due to their ability to lower intraocular pressure (IOP). This effect is largely attributed to an increase in the uveoscleral outflow of aqueous humor. nih.govnih.gov The study of this compound and similar compounds is therefore highly relevant to understanding and potentially treating conditions like glaucoma.

Topical application of PGF2α has been shown to be a potent method for reducing IOP in various species, including monkeys and humans. nih.gov The mechanism involves redirecting aqueous humor outflow from the conventional trabecular meshwork pathway to the uveoscleral pathway. nih.gov This is thought to occur through the relaxation of the ciliary muscle and remodeling of the extracellular matrix within the ciliary body, which reduces hydraulic resistance and facilitates fluid drainage.

The development of selective FP receptor agonists has been a major focus in this field. For instance, tafluprost (B1681877) acid, a selective FP receptor agonist, has demonstrated high efficacy in lowering IOP. researchgate.net The functional characterization of the ocular PGF2α receptor has been crucial in understanding these processes. drugbank.com The ability of these compounds to modulate uveoscleral outflow underscores their importance as pharmacological tools and as a basis for therapeutic agents in ophthalmology.

| Prostaglandin Analog | Primary Ocular Effect | Mechanism of Action |

| Prostaglandin F2α | Lowers Intraocular Pressure | Increases uveoscleral outflow of aqueous humor. nih.govnih.gov |

| Latanoprost | Lowers Intraocular Pressure | Increases unconventional (uveoscleral) aqueous outflow. |

| Tafluprost | Lowers Intraocular Pressure | Selective FP receptor agonist, enhances uveoscleral outflow. researchgate.net |

Utility as Pharmacological Tools for Receptor Characterization

Compounds like this compound and its derivatives are invaluable as pharmacological tools for the characterization of prostanoid receptors. Their specific chemical structures can be modified to create highly selective agonists and antagonists, which are essential for isolating and studying the function of individual receptor subtypes.

The use of selective ligands allows researchers to map the distribution of different prostanoid receptors in various tissues and to elucidate the specific signaling pathways that are activated upon receptor binding. For example, the discovery of selective FP receptor antagonists was crucial in confirming that the IOP-lowering effects of certain prostaglandin analogs were indeed mediated by the FP receptor. nih.gov

Furthermore, the study of compounds with unique pharmacological profiles, such as bimatoprost, has led to the investigation of novel receptor subtypes or receptor heterodimerizations, such as the proposed "prostamide receptor." guidetopharmacology.org This highlights how the development and characterization of new prostaglandin analogs can drive our understanding of receptor pharmacology. The functional characterization of the PGF2α receptor in different tissues, from the spinal cord to the eye, has been greatly aided by the availability of such specific pharmacological probes. nih.govdrugbank.com

Advanced Research Methodologies for 17 Azaprostaglandin F2alpha Studies

In Vitro Cell Culture Models (e.g., Osteoblast-like cells, Rabbit Endometrial Cells, NIH-3T3 cells)

In vitro cell culture models are fundamental for studying the cellular and molecular effects of 17-Azaprostaglandin F2alpha in a controlled environment. The selection of a specific cell line is often guided by the physiological process being investigated, such as bone metabolism, reproductive functions, or cell proliferation.

Osteoblast-like cells: Clonal osteoblast-like cell lines, such as MOB 3-4, are utilized to investigate the role of prostaglandin (B15479496) F2alpha (PGF2alpha) analogs in bone biology. nih.gov These cells are valuable for studying signaling pathways, as they possess receptors for prostaglandins (B1171923). nih.gov For instance, research has shown that PGF2alpha can stimulate increases in inositol (B14025) phosphates accumulation and intracellular calcium levels in these cells, indicating the activation of phospholipase C. nih.gov Such models are instrumental in understanding how this compound might influence osteoblast function and bone formation.

Rabbit Endometrial Cells: Primary cultures of rabbit endometrial cells serve as a crucial model for exploring the effects of PGF2alpha and its analogs on the endometrium, which is vital for reproductive processes. nih.gov Studies with these cells have demonstrated that PGF2alpha can influence DNA synthesis. nih.gov Furthermore, these cells have been used to show that hormones like 17 beta-estradiol can increase the binding of PGF2alpha, suggesting a mechanism for hormonal regulation of prostaglandin sensitivity. nih.gov This cell system is therefore well-suited for investigating the potential role of this compound in uterine physiology.

NIH-3T3 cells: The NIH-3T3 cell line, derived from mouse embryonic fibroblasts, is a standard model for studying cell proliferation and signaling. These cells are known to express the PGF2alpha receptor and have been used to demonstrate that PGF2alpha can stimulate DNA synthesis, phosphoinositide breakdown, and increases in intracellular calcium concentration. nih.gov The signaling pathways elucidated in NIH-3T3 cells, including the involvement of G-proteins, are critical for understanding the mitogenic potential of PGF2alpha analogs like this compound.

Table 1: In Vitro Cell Culture Models for Prostaglandin F2alpha Analog Research

| Cell Model | Origin | Key Research Application for PGF2alpha Analogs | Example Finding |

|---|---|---|---|

| Osteoblast-like cells (e.g., MOB 3-4) | Mouse | Bone metabolism and osteoblast signaling | PGF2alpha stimulates phospholipase C activity. nih.gov |

| Rabbit Endometrial Cells | Rabbit | Endometrial function and reproductive biology | PGF2alpha stimulates DNA synthesis. nih.gov |

| NIH-3T3 cells | Mouse Embryonic Fibroblast | Cell proliferation and mitogenic signaling pathways | PGF2alpha increases intracellular calcium and stimulates phosphoinositide breakdown. |

Ligand Binding Assays (e.g., Radioligand Binding, Autoradiography)

Ligand binding assays are essential for characterizing the interaction of this compound with its target receptor, the prostaglandin F2alpha receptor (FP receptor). These assays provide quantitative data on binding affinity and receptor distribution.

Radioligand Binding: This technique is a gold standard for quantifying the affinity of a ligand for its receptor. drugbank.com In the context of this compound, competitive radioligand binding assays are particularly useful. drugbank.com These assays involve incubating cell membranes or whole cells expressing the FP receptor with a fixed concentration of a radiolabeled PGF2alpha analog (e.g., [3H]PGF2alpha) and varying concentrations of the unlabeled competitor, this compound. nih.gov By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of this compound can be determined, from which its binding affinity (Ki) can be calculated. drugbank.com Saturation binding assays, using increasing concentrations of a radiolabeled form of this compound, can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd). drugbank.com

Autoradiography: Autoradiography is a technique used to visualize the distribution of receptors in tissues. Tissue sections are incubated with a radiolabeled ligand, such as a tritiated or iodinated analog of PGF2alpha. The sections are then exposed to a photographic emulsion or a phosphor imaging screen. The resulting image reveals the anatomical localization of the binding sites. This method has been instrumental in mapping the distribution of FP receptors in various tissues, providing insights into the potential sites of action for this compound.

Molecular Biology Techniques for Receptor Expression and Characterization (e.g., Over-expression Lysates, Western Blot)

Molecular biology techniques are pivotal for expressing the FP receptor in controlled systems and for its subsequent characterization.

Over-expression Lysates: To facilitate the study of the FP receptor without the complexity of endogenous cellular components, the receptor can be over-expressed in cell lines like HEK293T. These cells are transiently transfected with a plasmid containing the cDNA for the FP receptor. After a period of culture, the cells are lysed, and the resulting over-expression lysate, containing a high concentration of the receptor, can be used in various downstream applications, such as Western blotting, to confirm expression and for binding studies.

Western Blot: Western blotting is a widely used technique to detect and quantify the expression of the FP receptor in cell or tissue lysates. Proteins from the lysate are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody specific for the FP receptor. A secondary antibody conjugated to an enzyme or a fluorescent dye is then used to detect the primary antibody. The resulting signal provides information on the presence and relative abundance of the FP receptor. This technique is crucial for confirming receptor expression in the cell models used for studying this compound and for validating the specificity of antibodies.

Biochemical Assays for Signaling Pathway Analysis (e.g., Phosphoinositide Hydrolysis, Calcium Imaging, Tyrosine Phosphorylation Detection)

Biochemical assays are employed to elucidate the intracellular signaling cascades activated by the binding of this compound to the FP receptor.

Phosphoinositide Hydrolysis: The FP receptor is a G-protein coupled receptor that, upon activation, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Assays for phosphoinositide hydrolysis measure the accumulation of inositol phosphates in cells following stimulation with this compound. This is often done by pre-labeling the cells with [3H]inositol and then separating and quantifying the resulting radiolabeled inositol phosphates. An increase in inositol phosphate (B84403) levels is a direct indicator of FP receptor activation and coupling to the PLC pathway.

Calcium Imaging: The IP3 generated from phosphoinositide hydrolysis binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. Calcium imaging techniques are used to measure these changes in intracellular calcium concentration ([Ca2+]i). Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 or Fluo-4. Upon binding to calcium, the fluorescence properties of the dye change, and these changes can be monitored using fluorescence microscopy or a plate reader. The resulting data provides a dynamic readout of receptor activation in real-time.

Tyrosine Phosphorylation Detection: The signaling pathways initiated by FP receptor activation can also lead to the phosphorylation of tyrosine residues on various intracellular proteins. PGF2alpha has been shown to enhance tyrosine phosphorylation in NIH-3T3 cells. The detection of tyrosine phosphorylation is typically performed using Western blotting with antibodies that specifically recognize phosphotyrosine residues. This allows for the identification of proteins that are phosphorylated in response to this compound, providing insights into the downstream signaling networks that regulate cellular processes like proliferation.

Analytical Techniques for Compound Characterization and Purity

The characterization and purity assessment of this compound are critical to ensure the reliability and reproducibility of biological studies. A combination of analytical techniques is used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating, identifying, and quantifying the components in a mixture. For this compound, reverse-phase HPLC is commonly used to assess its purity. The retention time of the compound is a characteristic feature that can be used for identification when compared to a reference standard. The peak area in the chromatogram is proportional to the concentration, allowing for quantification.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with HPLC (LC-MS), it provides a high degree of specificity for the identification and quantification of compounds. For this compound, mass spectrometry can confirm its molecular weight and provide structural information through fragmentation analysis (tandem mass spectrometry or MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, allowing for the unambiguous confirmation of its chemical structure.

Enzyme Immunoassay (EIA): Enzyme immunoassays are sensitive and high-throughput methods that can be used for the quantification of prostaglandins and their analogs in biological samples. These competitive assays utilize antibodies that specifically recognize the target molecule. The concentration of this compound in a sample is determined by its ability to compete with a fixed amount of enzyme-labeled prostaglandin for binding to a limited number of antibody sites.

Design of Photoaffinity Probes for Receptor Localization and Isolation

Photoaffinity probes are valuable tools for identifying and characterizing ligand-binding proteins, including the FP receptor. These probes are analogs of the ligand (in this case, this compound) that have been chemically modified to include a photoreactive group and often a tag for detection, such as a radioisotope.

The design of a photoaffinity probe based on the this compound scaffold would involve the incorporation of a photo-labile group, such as an azido (B1232118) group, at a position on the molecule that does not significantly hinder its binding to the FP receptor. nih.gov Upon binding to the receptor, the sample is irradiated with UV light, which activates the photoreactive group, causing it to form a covalent bond with the receptor. This irreversible cross-linking allows for the identification of the receptor protein in complex biological mixtures. If the probe is also radiolabeled (e.g., with 125I), the covalently labeled receptor can be visualized by autoradiography after separation by gel electrophoresis. The development of such probes is a step-wise process that includes the synthesis of various azide-substituted analogs and their evaluation in competitive binding assays to ensure they retain high affinity for the receptor. nih.gov

Q & A

Q. What are the standard methodologies for quantifying 17-Azaprostaglandin F2α in biological samples?

Competitive enzyme-linked immunosorbent assays (ELISAs) are widely used due to their sensitivity (detection limits as low as 3.97 pg/mL) and specificity for prostaglandin analogs. Key steps include:

- Sample preparation : Use plasma or serum, avoid repeated freeze-thaw cycles to preserve analyte integrity .

- Assay validation : Confirm cross-reactivity with structurally similar compounds (e.g., isoprostanes) to avoid false positives .

- Data normalization : Include internal controls for matrix effects, especially in heterogeneous samples like tissue homogenates .

Q. How is 17-Azaprostaglandin F2α synthesized for experimental use?

Synthesis typically follows prostaglandin analog protocols, emphasizing stereochemical control at the 15-hydroxyl group. Critical considerations:

Q. What physiological pathways involve 17-Azaprostaglandin F2α?

This analog mimics endogenous prostaglandin F2α, binding to FP receptors to modulate:

- Vascular tone : Potent vasoconstriction in pulmonary and cerebral arterioles .

- Reproductive functions : Induction of luteolysis and parturition in model systems .

- Oxidative stress : Cross-reactivity with isoprostane pathways necessitates careful interpretation of in vivo data .

Advanced Research Questions

Q. How can researchers resolve contradictions in 17-Azaprostaglandin F2α’s reported receptor affinities?

Discrepancies often arise from assay conditions. A systematic approach includes:

- Binding assays : Compare radiolabeled ligand competition (e.g., [³H]-PGF2α) in cell membranes vs. whole-cell systems to assess contextual affinity shifts .

- Subtype specificity : Use FP receptor knockout models to isolate off-target effects on related prostanoid receptors (e.g., EP3) .

- Data triangulation : Validate findings with orthogonal methods like calcium flux assays or transcriptomic profiling of downstream targets .

Q. What experimental designs are optimal for studying 17-Azaprostaglandin F2α in chronic hypoxia models?

Hypoxia-induced hyperreactivity studies require:

- Controlled exposure : Standardize hypoxia duration (e.g., 21 days at 0.5 atm) and monitor arterial oxygen saturation .

- Multi-omics integration : Pair functional assays (e.g., wire myography) with proteomic analysis of COX-1/2 and TXA2 synthase expression to map pathway interactions .

- Subgroup stratification : Predefine subgroups (e.g., by baseline oxidative stress markers) and apply interaction tests to quantify covariate effects on outcomes .

Q. How should researchers address variability in 17-Azaprostaglandin F2α’s stability during long-term experiments?

Stability challenges stem from oxidation and temperature sensitivity. Mitigation strategies:

- Storage protocols : Aliquot and store at -20°C in argon-purged vials to prevent degradation .

- In-use stability : Monitor time- and temperature-dependent degradation using LC-MS/MS during prolonged incubations .

- Antioxidant supplementation : Add butylated hydroxytoluene (BHT) to buffers at 0.01% w/v to inhibit lipid peroxidation .

Q. What are best practices for ensuring reproducibility in 17-Azaprostaglandin F2α studies?

Enhance transparency and replicability by: